molecular formula C11H9Br2N3O B11521058 4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11521058
M. Wt: 359.02 g/mol
InChI Key: BGBZTJPZOFUPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of two bromine atoms, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the brominated pyrazole with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, receptors, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methyl-N-phenylbenzamide: Similar in structure but lacks the pyrazole ring.

    4-Bromodiphenylamine: Contains a bromine atom and an amine group but differs in the overall structure.

    4-[(4-Bromophenyl)ethynyl]pyridine: Contains a bromophenyl group but has a pyridine ring instead of a pyrazole ring.

Uniqueness

4-Bromo-N-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both a pyrazole ring and a carboxamide group, which can impart distinct chemical and biological properties. Its dual bromine atoms also make it a versatile intermediate for further functionalization and derivatization.

Properties

Molecular Formula

C11H9Br2N3O

Molecular Weight

359.02 g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9Br2N3O/c1-16-6-9(13)10(15-16)11(17)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17)

InChI Key

BGBZTJPZOFUPRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.